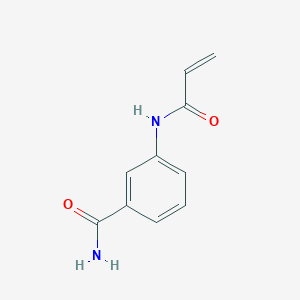
3-Propenoylaminobenzamide
Vue d'ensemble
Description
3-Propenoylaminobenzamide, also known as N-(3-oxo-2-phenylpropyl) benzamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it an important tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 3-Propenoylaminobenzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. By inhibiting HDACs, this compound increases the acetylation of histones, leading to the activation of certain genes. This results in the modulation of various biological processes such as cell differentiation, apoptosis, and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Propenoylaminobenzamide in lab experiments include its ability to modulate various biological processes, its anti-inflammatory, anti-tumor, and anti-microbial activities, and its ability to inhibit HDACs. However, there are also some limitations to its use. For instance, the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-Propenoylaminobenzamide. One area of interest is the development of new drugs based on this compound. The anti-inflammatory, anti-tumor, and anti-microbial activities of this compound make it a promising candidate for the development of new drugs. Another area of interest is the study of the role of HDACs in various biological processes. The inhibition of HDACs by this compound has been shown to modulate various biological processes, and further research in this area could lead to the development of new therapies for various diseases. Finally, the use of this compound in combination with other drugs or compounds could lead to the development of new treatment strategies for various diseases.
Applications De Recherche Scientifique
3-Propenoylaminobenzamide has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Therefore, it has been used as a tool to study the role of HDACs in various biological processes such as cell differentiation, apoptosis, and cell cycle progression.
Propriétés
IUPAC Name |
3-(prop-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRRUPMSSUWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



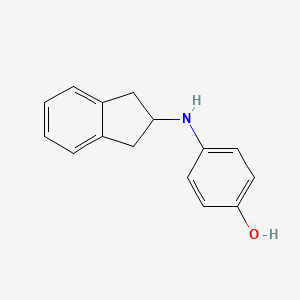
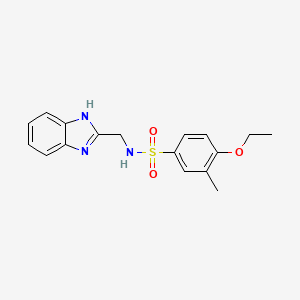
![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
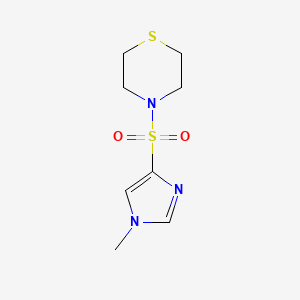
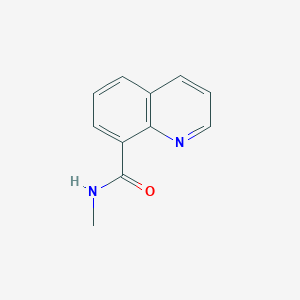

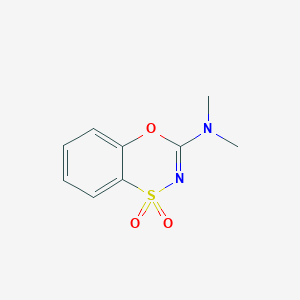
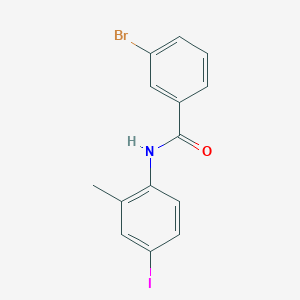
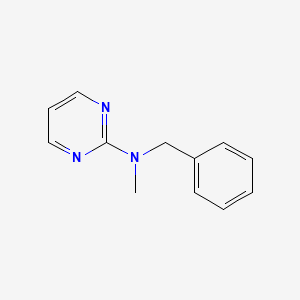
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)